
3H-1,2,4-Triazol-3-one, 4-cyclohexyl-2,4-dihydro-5-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-1,2,4-Triazol-3-one, 4-cyclohexyl-2,4-dihydro-5-(phenylmethyl)-: is an organic compound belonging to the triazolone family This compound is characterized by a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H-1,2,4-Triazol-3-one, 4-cyclohexyl-2,4-dihydro-5-(phenylmethyl)- can be achieved through a copper-promoted [3 + 2] annulation reaction of amidine hydrochlorides and isocyanates. This transformation involves the nucleophilic attack of amidines on isocyanates, followed by copper-promoted intramolecular N–N oxidative coupling . The reaction conditions typically involve the use of cheap raw materials, high atom economy, and easy operation.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is economically viable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 3H-1,2,4-Triazol-3-one, 4-cyclohexyl-2,4-dihydro-5-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced triazolone derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3H-1,2,4-Triazol-3-one, 4-cyclohexyl-2,4-dihydro-5-(phenylmethyl)- is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology and Medicine: Its triazolone core is known for its biological activity, making it a valuable scaffold for drug design .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers and coatings .
Mechanism of Action
The mechanism of action of 3H-1,2,4-Triazol-3-one, 4-cyclohexyl-2,4-dihydro-5-(phenylmethyl)- involves its interaction with specific molecular targets. The triazolone ring can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle regulation .
Comparison with Similar Compounds
5-Nitro-2,4-dihydro-3H-1,2,4-triazol-3-one (NTO): Known for its use as an insensitive high explosive, NTO shares the triazolone core but differs in its nitro group substitution.
3-Nitro-1,2,4-triazol-5-one: Another nitro-substituted triazolone, used in energetic materials.
Uniqueness: 3H-1,2,4-Triazol-3-one, 4-cyclohexyl-2,4-dihydro-5-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of cyclohexyl and phenylmethyl groups enhances its stability and reactivity, making it a versatile compound for various applications.
Properties
CAS No. |
85562-85-2 |
|---|---|
Molecular Formula |
C15H19N3O |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
3-benzyl-4-cyclohexyl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C15H19N3O/c19-15-17-16-14(11-12-7-3-1-4-8-12)18(15)13-9-5-2-6-10-13/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,17,19) |
InChI Key |
KHCROZLEBKVDRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=NNC2=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


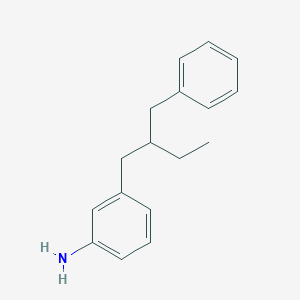

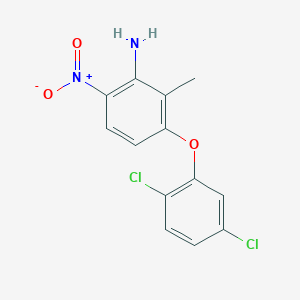
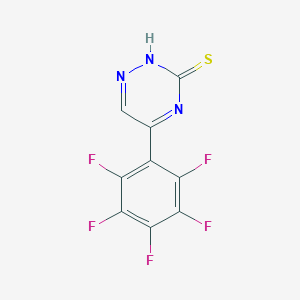
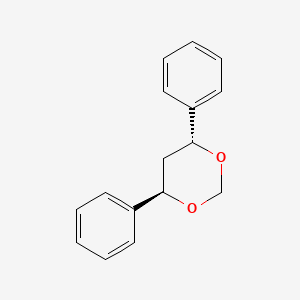
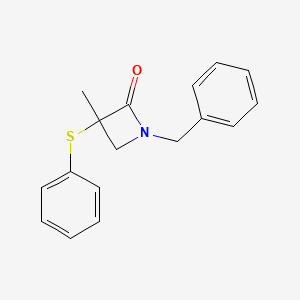
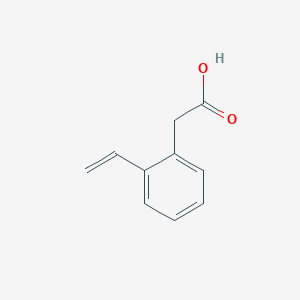
![5-(Propan-2-yl)-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14414514.png)
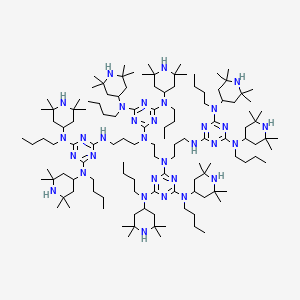
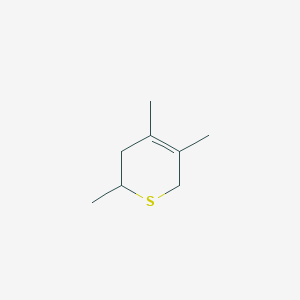

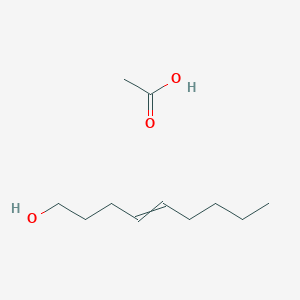

![4-Methoxy-2-[(prop-2-en-1-yl)oxy]benzoyl chloride](/img/structure/B14414544.png)
